3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride
Overview
Description
“3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride” is a chemical compound with the CAS Number: 1803587-50-9 . It has a molecular weight of 266.73 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, which includes “this compound”, has been reported in various studies . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The InChI Code of the compound is 1S/C12H14N4O.ClH/c1-2-4-10(5-3-1)16-12(14-9-15-16)11-8-17-7-6-13-11;/h1-5,9,11,13H,6-8H2;1H . This code provides a specific string of characters that represent the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 266.73 .Scientific Research Applications
Synthesis and Chemical Properties
- Chemical Modification and Synthesis : Research on 1,2,4-triazole derivatives, including compounds with morpholine groups, often focuses on their synthesis and chemical properties. For example, reactions of 3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-ones with various reagents have been studied to explore the chemical modifications and synthesis routes for potential therapeutic and industrial applications (Collins et al., 2000).
Antimicrobial and Antitumor Activity
- Antimicrobial and Antitumor Applications : The exploration of 1,2,4-triazole derivatives for antimicrobial and antitumor activity is a significant area of research. Several studies have synthesized and evaluated the biological activities of these compounds, demonstrating potential antimicrobial and antitumor effects. For instance, novel 1,2,4-triazole derivatives containing the morpholine moiety have been synthesized and screened for their antimicrobial activities, showing good or moderate activity against various microbial strains (Sahin et al., 2012).
Antidepressant and Antileishmanial Effects
- Antidepressant Activity : Studies have also investigated the antidepressant effects of compounds similar to "3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride". For instance, the synthesis and antidepressive activity of a related compound, 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, were explored, showing promising results in animal models (Yuan, 2012).
- Antileishmanial Activity : The antileishmanial activity of 1,2,4-triazole derivatives with morpholine has been studied, indicating potential as antiparasitic agents. For example, compounds were evaluated against Leishmania infantum promastigots, with one showing considerable activity, suggesting the potential for further development as antileishmanial drugs (Süleymanoğlu et al., 2018).
Future Directions
The future directions for “3-(1-phenyl-1H-1,2,4-triazol-5-yl)morpholine hydrochloride” and similar compounds involve further chemical optimization and biological research to find non-toxic antituberculosis agents with a novel mechanism of action . Additionally, 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to exhibit promising anticancer activities . These compounds are believed to interact with various targets in cancer cells, leading to their cytotoxic effects .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .
Biochemical Pathways
Similar 1,2,4-triazole derivatives have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of their pharmacokinetic properties .
Result of Action
Similar 1,2,4-triazole derivatives have been shown to exhibit cytotoxic activities against various cancer cell lines . For instance, some 1,2,4-triazole derivatives have shown promising cytotoxic activity against the Hela cell line .
Action Environment
The synthesis of similar 1,2,4-triazole derivatives has been carried out in various conditions, which could potentially influence their action .
Properties
IUPAC Name |
3-(2-phenyl-1,2,4-triazol-3-yl)morpholine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O.ClH/c1-2-4-10(5-3-1)16-12(14-9-15-16)11-8-17-7-6-13-11;/h1-5,9,11,13H,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTVTWVNVXSWAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C2=NC=NN2C3=CC=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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